(Z)-diethyl diazene-1,2-dicarboxylate
Overview
Description
(Z)-diethyl diazene-1,2-dicarboxylate is an organic compound with the molecular formula C6H10N2O4. It is characterized by the presence of an azo group (N=N) flanked by two ethyl ester groups. This compound is known for its vibrant orange color and is sensitive to heat, light, and shock. This compound is widely used in organic synthesis, particularly in the Mitsunobu reaction, where it serves as an oxidizing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-diethyl diazene-1,2-dicarboxylate can be synthesized through the oxidation of ethyl hydrazodicarboxylate. The process involves the following steps:
Preparation of Ethyl Hydrazodicarboxylate: Hydrazine hydrate reacts with ethyl chloroformate in the presence of sodium carbonate to form ethyl hydrazodicarboxylate. The reaction is carried out in an ice bath to maintain the temperature between 15°C and 20°C.
Oxidation to Ethyl Azodicarboxylate: Ethyl hydrazodicarboxylate is then oxidized using concentrated nitric acid or a mixture of concentrated and fuming nitric acid. .
Industrial Production Methods: Industrial production of ethyl azodicarboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and advanced purification techniques helps in achieving high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: (Z)-diethyl diazene-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in several organic reactions.
Reduction: It can be reduced to hydrazine derivatives.
Substitution: It participates in substitution reactions, particularly in the Mitsunobu reaction.
Common Reagents and Conditions:
Oxidation: Concentrated nitric acid, fuming nitric acid.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Triphenylphosphine, alcohols, carboxylic acids.
Major Products:
Oxidation: Nitrogen oxides.
Reduction: Hydrazine derivatives.
Substitution: Esters, amides, and other functionalized organic compounds
Scientific Research Applications
(Z)-diethyl diazene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is extensively used in the Mitsunobu reaction for the synthesis of various organic compounds, including pharmaceuticals and natural products.
Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl azodicarboxylate in the Mitsunobu reaction involves the formation of a betaine intermediate through the nucleophilic attack of triphenylphosphine on the azo group. This intermediate then deprotonates the carboxylic acid to form an ion pair. The reaction proceeds through a series of phosphorus-centered intermediates, leading to the formation of the desired product and triphenylphosphine oxide .
Comparison with Similar Compounds
- Diisopropyl azodicarboxylate
- Dimethyl azodicarboxylate
- Dibutyl azodicarboxylate
(Z)-diethyl diazene-1,2-dicarboxylate’s unique combination of reactivity and stability makes it a valuable reagent in various chemical processes.
Properties
CAS No. |
4143-60-6 |
---|---|
Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
ethyl (NZ)-N-ethoxycarbonyliminocarbamate |
InChI |
InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3/b8-7- |
InChI Key |
FAMRKDQNMBBFBR-FPLPWBNLSA-N |
SMILES |
CCOC(=O)N=NC(=O)OCC |
Isomeric SMILES |
CCOC(=O)/N=N\C(=O)OCC |
Canonical SMILES |
CCOC(=O)N=NC(=O)OCC |
Key on ui other cas no. |
1972-28-7 |
physical_description |
Orange liquid; [Merck Index] |
Pictograms |
Explosive; Irritant |
Synonyms |
DACA OEt diazocarboxylic acid ethyl este |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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